![molecular formula C19H20N6O4 B2407953 N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine CAS No. 673494-35-4](/img/structure/B2407953.png)
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
The compound “N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted with nitro, ethoxyphenyl, and methoxyphenyl groups. The exact spatial arrangement would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
As a nitropyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, and the compound could participate in nucleophilic substitution reactions at the ethoxyphenyl and methoxyphenyl sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound relatively polar and potentially reactive. The ethoxy and methoxy groups could influence the compound’s solubility .Scientific Research Applications
- Applications : SM coupling allows the synthesis of complex organic molecules, including pharmaceuticals and materials .
- Application : When paired with a Matteson–CH2–homologation, it facilitates formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown .
- Public Health Concern : Due to fatalities and intoxications, 25I-NBOMe poses a serious risk to public health .
- Availability : These compounds are often sold online as “legal” alternatives to other hallucinogens .
Boron Reagents for Suzuki–Miyaura Coupling
Hydromethylation of Alkenes
25I-NBOMe Derivatives
Pharmacological Properties and Clinical Cases
Designer Drugs and Research Chemicals
Other Applications
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. Pyrimidine derivatives have been studied for a variety of biological activities, including as anti-cancer, anti-viral, and anti-inflammatory agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-13-10-8-12(9-11-13)21-19-23-17(20)16(25(26)27)18(24-19)22-14-6-4-5-7-15(14)28-2/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKILPQJPWFQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
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